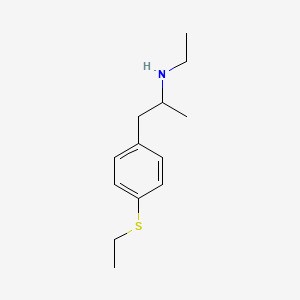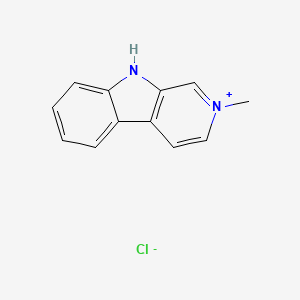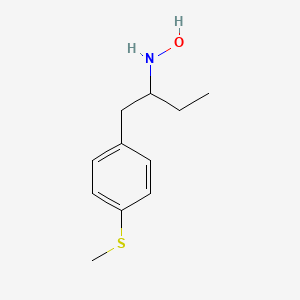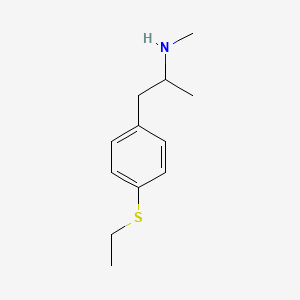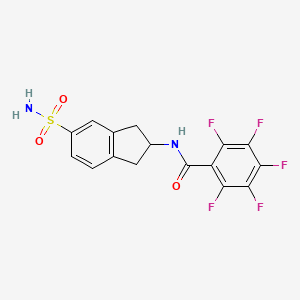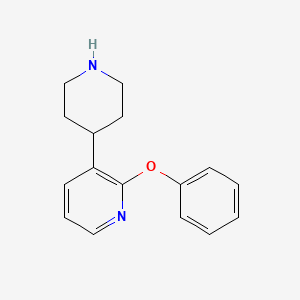
2-Phenethylisoquinoline-1,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-phénéthylisoquinoline-1,3,4-trione est un composé synthétique appartenant à la classe des alcaloïdes isoquinoléiques. Les alcaloïdes isoquinoléiques sont connus pour leurs diverses activités biologiques et se trouvent souvent dans diverses plantes médicinales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-phénéthylisoquinoline-1,3,4-trione implique généralement la cyclisation de dérivés de la phénéthylamine avec des réactifs appropriés. Une méthode courante est la réaction de Pictet-Spengler, qui implique la condensation de la phénéthylamine avec un aldéhyde ou une cétone en présence d'un catalyseur acide . Une autre méthode implique l'utilisation de catalyseurs métalliques pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de la 2-phénéthylisoquinoline-1,3,4-trione utilise souvent des cascades biocatalytiques. Ces cascades utilisent des micro-organismes modifiés pour produire le composé à partir de substrats facilement disponibles. Cette méthode est avantageuse car elle évite le besoin de précurseurs d'origine végétale et permet une production à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
La 2-phénéthylisoquinoline-1,3,4-trione subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des dérivés de quinone.
Réduction: Les réactions de réduction peuvent convertir la trione en dérivés dihydro.
Substitution: Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels sur le cycle isoquinoléique.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinone, des dihydroisoquinoléines et diverses isoquinoléines substituées .
Applications De Recherche Scientifique
La 2-phénéthylisoquinoline-1,3,4-trione a plusieurs applications en recherche scientifique:
Chimie: Elle est utilisée comme précurseur dans la synthèse de molécules organiques complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses et anti-inflammatoires.
Médecine: Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour les maladies neurodégénératives et d'autres conditions médicales.
Mécanisme d'action
Le mécanisme d'action de la 2-phénéthylisoquinoline-1,3,4-trione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et moduler les voies de signalisation impliquées dans la prolifération cellulaire et l'apoptose. Cela en fait un candidat potentiel pour les thérapies anticancéreuses .
Mécanisme D'action
The mechanism of action of 2-phenethylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a potential candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3,4-Tétrahydroisoquinoléine: Un composé apparenté avec des caractéristiques structurales similaires mais des activités biologiques différentes.
Benzylisoquinoléine: Un autre dérivé isoquinoléique aux propriétés pharmacologiques distinctes.
Phénéthylamine: Un composé plus simple qui sert de précurseur dans la synthèse de divers alcaloïdes isoquinoléiques.
Unicité
La 2-phénéthylisoquinoline-1,3,4-trione est unique en raison de sa structure de trione, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et ses applications thérapeutiques potentielles la distinguent des autres composés similaires .
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(2-phenylethyl)isoquinoline-1,3,4-trione |
InChI |
InChI=1S/C17H13NO3/c19-15-13-8-4-5-9-14(13)16(20)18(17(15)21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
QORWHUYLLGKESS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
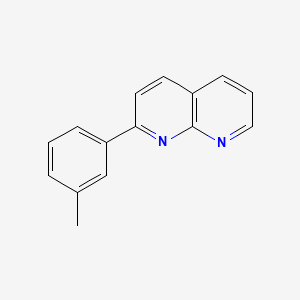
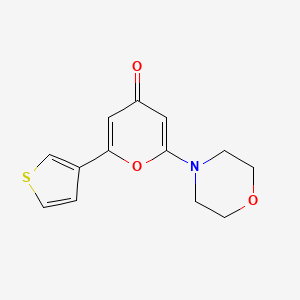
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
